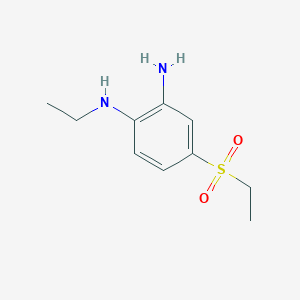
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . This compound is characterized by the presence of an ethyl group and an ethylsulfonyl group attached to a benzene ring, which also contains two amine groups at the 1 and 2 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents like dichloromethane and reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of large reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an electrophile in aromatic substitution reactions, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate . This intermediate can then undergo further reactions to yield substituted benzene derivatives .
Comparison with Similar Compounds
Similar Compounds
N1-Ethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine: Similar structure but with a morpholine group instead of an ethyl group.
N1-Ethyl-4-(methylsulfonyl)benzene-1,2-diamine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine is unique due to its specific combination of ethyl and ethylsulfonyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-N-ethyl-4-ethylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O2S/c1-3-12-10-6-5-8(7-9(10)11)15(13,14)4-2/h5-7,12H,3-4,11H2,1-2H3 |
InChI Key |
LFOAVFTWKUNQDD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















